molecular formula C8H4BrN3 B1379867 7-bromo-1H-indazole-3-carbonitrile CAS No. 1360941-93-0

7-bromo-1H-indazole-3-carbonitrile

Número de catálogo: B1379867
Número CAS: 1360941-93-0
Peso molecular: 222.04 g/mol
Clave InChI: QQFNEIKLRWSDNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-1H-indazole-3-carbonitrile (CAS 1360941-93-0) is a brominated indazole derivative of high interest in medicinal and organic chemistry. With a molecular formula of C8H4BrN3 and a molecular weight of 222.04 g/mol, this compound serves as a crucial synthetic intermediate for constructing more complex molecules . The bromine and nitrile functional groups on the indazole scaffold make it a versatile building block for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the exploration of novel chemical space in drug discovery programs. While specific biological data for this exact compound is limited in the public domain, its core indazole structure is a recognized privileged scaffold in drug development . Research into similar 3-aminoindazole compounds has demonstrated their presence in biologically active substances, including potent kinase inhibitors for oncology and key fragments in capsid inhibitors for treating HIV-1 infections . The structural features of 7-Bromo-1H-indazole-3-carbonitrile make it a valuable precursor for the synthesis of potential therapeutic agents targeting a range of diseases. Researchers can utilize this compound to develop novel chemical entities for screening against various biological targets. Please handle this material with care. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. The product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-bromo-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNEIKLRWSDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7-bromo-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutics. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 7-bromo-1H-indazole-3-carbonitrile represents a versatile intermediate, offering multiple points for chemical modification to generate diverse libraries of potential drug candidates.

Physicochemical Properties of 7-Bromo-1H-indazole-3-carbonitrile

While extensive experimental data for 7-bromo-1H-indazole-3-carbonitrile is not widely published, its fundamental properties can be reliably calculated and inferred from its structure and comparison with closely related analogs.

PropertyValueSource
CAS Number 1360941-93-0[2][3]
Molecular Formula C₈H₄BrN₃Calculated
Molecular Weight 222.04 g/mol [4][5]
Appearance Likely a solidInferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred

Synthesis of 7-Bromo-1H-indazole-3-carbonitrile: A Strategic Approach

The synthesis of 7-bromo-1H-indazole-3-carbonitrile can be approached through several strategic pathways, leveraging established methodologies in heterocyclic chemistry. Two plausible synthetic routes are outlined below.

Route 1: Cyanation of a Dihalogenated Indazole Intermediate

A robust method for the synthesis of 7-bromo-1H-indazole-3-carbonitrile involves the selective cyanation of a dihalogenated indazole precursor, such as 3,7-dibromo-1H-indazole or 7-bromo-3-iodo-1H-indazole. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern cyanation methods.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-3-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.04 eq) and dppf (0.08 eq).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) or a similar polar aprotic solvent.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-bromo-1H-indazole-3-carbonitrile.

Cyanation_Workflow Start 7-Bromo-3-iodo-1H-indazole Reagents Zn(CN)₂, Pd Catalyst, Solvent (DMF) Start->Reagents Add Reaction Heating under Inert Atmosphere Reagents->Reaction Initiate Workup Aqueous Work-up & Extraction Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Product 7-Bromo-1H-indazole-3-carbonitrile Purification->Product Obtain

Caption: Palladium-catalyzed cyanation workflow.

Route 2: Sandmeyer Reaction from 7-Bromo-1H-indazol-3-amine

An alternative and classical approach is the Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt intermediate.[1][7][8]

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization: Dissolve 7-bromo-1H-indazol-3-amine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Add the freshly prepared diazonium salt solution to the copper cyanide solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Sandmeyer_Workflow Start 7-Bromo-1H-indazol-3-amine Diazotization NaNO₂, aq. Acid, 0-5 °C Start->Diazotization React with Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Forms Cyanation CuCN Diazonium->Cyanation React with Product 7-Bromo-1H-indazole-3-carbonitrile Cyanation->Product Yields

Caption: Sandmeyer reaction workflow for cyanation.

Applications in Drug Discovery and Medicinal Chemistry

7-Bromo-1H-indazole-3-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is present in a variety of approved drugs and clinical candidates targeting a range of diseases.

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology. The functional groups on 7-bromo-1H-indazole-3-carbonitrile can be elaborated to interact with the ATP-binding site of various kinases.

  • GPCR Ligands: Substituted indazoles have been explored as ligands for G-protein coupled receptors, which are important targets for a wide array of therapeutic areas.

  • Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in anti-inflammatory, anti-viral, and neurodegenerative disease research.

The bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, while the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for derivatization.

Analytical Characterization

The structural confirmation and purity assessment of 7-bromo-1H-indazole-3-carbonitrile would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Conclusion

7-Bromo-1H-indazole-3-carbonitrile is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse chemical libraries for screening against various biological targets. The synthetic routes outlined in this guide provide a foundation for the efficient preparation of this valuable building block, enabling further exploration of the chemical space around the privileged indazole scaffold.

References

  • American Elements. 3-Bromo-1H-indazole-7-carbonitrile | CAS 945762-00-5. [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Lead Sciences. 3-Bromo-1H-indazole-7-carbonitrile. [Link]

  • ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Google Patents.
  • Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents.

Sources

7-bromo-1H-indazole-3-carbonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 7-bromo-1H-indazole-3-carbonitrile

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Among these, the indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds developed for oncology, anti-inflammatory, and antiviral applications.[4][5][6] The specific compound, 7-bromo-1H-indazole-3-carbonitrile, presents a unique structural puzzle. Its utility as a synthetic intermediate or a potential bioactive molecule hinges on the unambiguous confirmation of its molecular structure. The precise placement of the bromine atom and the carbonitrile group, along with the tautomeric nature of the indazole N-H, dictates its chemical reactivity and biological interactions.[6][7]

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 7-bromo-1H-indazole-3-carbonitrile. We will proceed through a logical workflow, moving from foundational analysis to definitive spectroscopic assignment, mirroring the process undertaken in a modern analytical laboratory. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of how to confirm the identity of complex heterocyclic molecules.

The Analytical Workflow: A Strategy for Certainty

G cluster_0 Initial Assessment cluster_1 Core Structural Mapping (NMR) cluster_2 Unambiguous Connectivity (2D NMR) cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) H1_NMR ¹H NMR (Proton Environment & Counts) MS->H1_NMR Confirms Mass IR Infrared Spectroscopy (Key Functional Groups) IR->H1_NMR Confirms Groups C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13_NMR->DEPT C13_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Proposed Structure of 7-bromo-1H-indazole-3-carbonitrile HMBC->Structure Defines Connectivity XRay X-ray Crystallography (Absolute Structure, Solid State) Structure->XRay Optional Gold Standard

Caption: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first establish the elemental composition and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first port of call. It provides an extremely accurate mass-to-charge ratio (m/z), allowing for the confident determination of the molecular formula. For 7-bromo-1H-indazole-3-carbonitrile (C₈H₄BrN₃), the presence of bromine is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with the peaks separated by ~2 Da and having nearly equal intensity.

Expected Results:

  • Molecular Formula: C₈H₄BrN₃

  • Exact Mass [M+H]⁺ for ⁷⁹Br: 221.9665

  • Exact Mass [M+H]⁺ for ⁸¹Br: 223.9644

  • Appearance: Two peaks of nearly equal intensity at m/z ≈ 222 and 224.

Experimental Protocol: Electrospray Ionization (ESI) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to analysis.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is set appropriately (e.g., m/z 50-500).

  • Analysis: Process the spectrum to identify the [M+H]⁺ isotopic cluster. Use the instrument's software to calculate the molecular formula from the measured accurate mass of the monoisotopic peak and compare it to the theoretical value.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For our target molecule, two vibrations are of primary importance: the stretching of the nitrile group (C≡N) and the stretching of the amine N-H bond in the indazole ring. The C≡N bond gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it highly diagnostic.[8] The N-H stretch is typically broader due to hydrogen bonding.

Expected Absorptions:

  • ~3300-3100 cm⁻¹ (broad): N-H stretching vibration from the indazole ring.

  • ~2230-2210 cm⁻¹ (sharp, strong): C≡N stretching vibration of the nitrile group.[8]

  • ~1620-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

  • ~800-700 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Part 2: Definitive Structural Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of 1D and 2D experiments, we can map the carbon skeleton and determine the precise connectivity of all atoms. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers and confirming the substitution pattern on the benzene ring.[9][10]

¹H NMR Spectroscopy - The Proton Framework

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their scalar coupling relationships. For 7-bromo-1H-indazole-3-carbonitrile, we expect to see signals for three aromatic protons and one N-H proton. The bromine at C7 will exert a significant deshielding effect on the adjacent H6 proton. The electron-withdrawing nitrile group at C3 will not directly influence any protons but will affect the overall electron density of the ring system.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
NH -1 ~13.5 - 14.5 br s - Acidic proton, broad due to exchange and quadrupolar coupling.
H -4 ~8.0 - 8.2 d J ≈ 8.0 Deshielded by proximity to the pyrazole ring and nitrile group.
H -5 ~7.3 - 7.5 t J ≈ 8.0 Standard aromatic proton, coupled to H4 and H6.

| H -6 | ~7.7 - 7.9 | d | J ≈ 8.0 | Deshielded by the anisotropic effect of the adjacent C-Br bond. |

¹³C NMR Spectroscopy - The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment. Key diagnostic signals will include the carbon directly attached to bromine (C7), the quaternary carbons of the pyrazole ring (C3, C3a, C7a), and the nitrile carbon (C≡N).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

Carbon Predicted Shift (ppm) Rationale
C 3 ~120 - 125 Part of the electron-deficient pyrazole ring, attached to nitrile.
C ≡N ~115 - 118 Characteristic shift for a nitrile carbon.
C 3a ~140 - 145 Quaternary carbon at the ring junction.
C 4 ~122 - 125 Aromatic CH carbon.
C 5 ~128 - 132 Aromatic CH carbon.
C 6 ~125 - 128 Aromatic CH carbon.
C 7 ~110 - 115 Aromatic carbon directly attached to bromine, shielded by the heavy atom effect.

| C 7a | ~145 - 150 | Quaternary carbon at the ring junction, adjacent to N1. |

2D NMR - Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a definitive proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is the critical experiment. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the entire molecular framework together.

Caption: Key expected HMBC correlations for structural confirmation.

  • COSY (Correlation Spectroscopy): Will show a correlation between H4/H5 and H5/H6, confirming the three contiguous protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link H4 to C4, H5 to C5, and H6 to C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

    • The N-H proton should show correlations to the bridgehead carbons C3a and C7a , confirming the 1H-indazole tautomer.

    • Proton H4 will show a crucial three-bond correlation to carbon C3 , confirming the position of the nitrile group.

    • Proton H6 will show correlations to C7a and C5, while H4 will correlate to C5a and C3. These correlations, when combined, lock in the 7-bromo substitution pattern and rule out all other regioisomers.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C).

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C spectrum with proton decoupling. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in the indirect dimension and an adequate number of scans for good signal-to-noise, especially for the less sensitive HMBC experiment.

  • Processing and Analysis: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D). Analyze the spectra to assign all peaks and trace the correlations as described above.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of HRMS, IR, and comprehensive NMR analysis provides an irrefutable structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state. Although a public crystal structure for 7-bromo-1H-indazole-3-carbonitrile is not currently available, obtaining one would be the final step in a rigorous characterization.[11]

Expertise & Causality: This technique involves growing a perfect, single crystal of the compound and diffracting a beam of X-rays through it. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.

Generalized Protocol: Single-Crystal Growth and X-ray Diffraction [11]

  • Crystallization Screening: The critical first step is to grow high-quality single crystals. This is often the most challenging part. Common methods include:

    • Slow Evaporation: Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, acetone, methanol) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, carefully mount it on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen.

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated data collection routine is then executed, where the crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected data is processed to solve the phase problem (using direct methods or Patterson functions) and generate an initial structural model. This model is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, resulting in the final, highly accurate molecular structure.

Conclusion

The structure elucidation of 7-bromo-1H-indazole-3-carbonitrile is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. Infrared spectroscopy provides immediate evidence of the key nitrile and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, allows for the unambiguous mapping of the atomic connectivity, confirming the precise substitution pattern and distinguishing the correct isomer from all other possibilities. This integrated analytical strategy represents a robust, self-validating system that ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in chemical and pharmaceutical sciences.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • American Elements. (n.d.). 3-Bromo-1H-indazole-7-carbonitrile. American Elements. [Link]

  • National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. NIH National Library of Medicine. [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

  • Britannica. (n.d.). Heterocyclic compound. Britannica. [Link]

  • MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-1H-indazole. MySkinRecipes. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. UOU. [Link]

  • National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. NIH National Library of Medicine. [Link]

  • Lead Sciences. (n.d.). 3-Bromo-1H-indazole-7-carbonitrile. Lead Sciences. [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indazole. PubChem. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

Sources

An In-depth Technical Guide to the Electrophilic Substitution of 7-bromo-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on the 7-bromo-1H-indazole-3-carbonitrile scaffold. This crucial building block is of significant interest in medicinal chemistry and drug discovery, making a thorough understanding of its reactivity essential for the synthesis of novel therapeutic agents.[1][2] This document moves beyond a simple recitation of protocols to offer deep insights into the causality behind experimental choices, ensuring a robust and validated understanding of the core chemical transformations.

The 7-bromo-1H-indazole-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties.[1][3] The specific substitution pattern of 7-bromo-1H-indazole-3-carbonitrile presents a unique chemical entity with distinct electronic and steric properties that govern its reactivity. The presence of a bromine atom at the 7-position, a carbonitrile group at the 3-position, and the inherent electronic nature of the indazole ring system collectively influence the regioselectivity of electrophilic aromatic substitution reactions.

Decoding the Electronic Landscape: Predicting Regioselectivity

The outcome of electrophilic substitution on the benzene ring of 7-bromo-1H-indazole-3-carbonitrile is dictated by the interplay of the directing effects of its substituents. A careful analysis of these effects is paramount for predicting the site of electrophilic attack.

  • The Indazole Nucleus: The pyrazole portion of the indazole ring acts as a deactivating group towards electrophilic attack on the fused benzene ring due to the electron-withdrawing nature of the nitrogen atoms. Specifically, the N1-H tautomer is the more stable form.[4] The lone pair on N1 is part of the aromatic system, while the N2 atom exerts an inductive electron-withdrawing effect. This deactivation is a critical consideration when selecting reaction conditions.

  • The 7-Bromo Substituent: As a halogen, the bromine atom at the 7-position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because of the electron-donating resonance effect (+R) of its lone pairs.[5] Given its position at C7, it directs incoming electrophiles to the C6 and C4 positions.

  • The 3-Carbonitrile Substituent: The carbonitrile group at the 3-position is a strong electron-withdrawing group (-I and -R effects). While its influence on the benzene ring is transmitted through the pyrazole ring, it further deactivates the entire molecule towards electrophilic attack.

Cumulative Directing Effects:

Considering the combined influence of these groups, the benzene ring is significantly deactivated. The directing effects can be summarized as follows:

  • Indazole (as a substituent on benzene): Deactivating, directs meta to the point of fusion (i.e., away from the pyrazole ring).

  • 7-Bromo group: Deactivating, ortho, para-directing (to C6 and C4).

  • 3-Carbonitrile group: Strongly deactivating.

The positions available for substitution on the benzene ring are C4, C5, and C6. Based on the directing effects, the most likely positions for electrophilic attack are C4 and C6, influenced by the ortho, para-directing nature of the bromine atom. Steric hindrance from the adjacent bromine atom might disfavor substitution at C6 to some extent, potentially making C4 a more favorable site. However, the overall deactivation of the ring necessitates forcing reaction conditions for most electrophilic substitutions.

G cluster_0 Directing Effects on 7-bromo-1H-indazole-3-carbonitrile cluster_1 Substituent Effects cluster_2 Predicted Regioselectivity Molecule 7-bromo-1H-indazole-3-carbonitrile N NH Br CN Benzene Ring 7-Bromo 7-Bromo -I (Inductive) +R (Resonance) Ortho, Para-directing Molecule:f3->7-Bromo 3-Carbonitrile 3-Carbonitrile -I (Inductive) -R (Resonance) Deactivating Molecule:f4->3-Carbonitrile Indazole_Ring Indazole Ring System Electron Withdrawing Deactivating Molecule:f1->Indazole_Ring Molecule:f2->Indazole_Ring C4_Position C4 Position (Para to Br) 7-Bromo->C4_Position Directs to C6_Position C6 Position (Ortho to Br) 7-Bromo->C6_Position Directs to C5_Position C5 Position (Meta to Br) Indazole_Ring->C5_Position Favors meta-like

Caption: Directing effects in electrophilic substitution.

Key Electrophilic Substitution Reactions

Due to the deactivated nature of the substrate, strong electrophiles and potentially harsh reaction conditions are generally required to achieve substitution.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.

Causality Behind Experimental Choices: The strongly deactivated ring requires a potent nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is the standard choice, as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+).

Predicted Regioselectivity: Based on the directing effects of the 7-bromo group, nitration is expected to occur at the C4 or C6 positions. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole suggests that substitution at the C3 position is also possible under certain conditions, although this position is blocked in the target molecule.

Experimental Protocol (Analogous Procedure):

  • To a cooled (0-5 °C) solution of 7-bromo-1H-indazole-3-carbonitrile in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and dry the product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Nitrating Agent Conc. HNO3 / Conc. H2SO4Generates the highly reactive nitronium ion (NO2+).
Temperature 0-10 °C (addition), RT (reaction)Controls the exothermic reaction and prevents side reactions.
Solvent Concentrated H2SO4Acts as a solvent and a catalyst.
Work-up Quenching on icePrecipitates the product and safely neutralizes the strong acids.
Halogenation

The introduction of another halogen atom (e.g., bromine or chlorine) can be achieved using appropriate halogenating agents.

Causality Behind Experimental Choices: Direct halogenation with Br2 or Cl2 requires a Lewis acid catalyst (e.g., FeBr3, AlCl3) to polarize the halogen molecule and increase its electrophilicity. Alternatively, N-halosuccinimides (NBS or NCS) can be used, often in the presence of an acid catalyst.

Predicted Regioselectivity: Similar to nitration, halogenation is anticipated to occur at the C4 or C6 positions, directed by the existing bromine atom.

Experimental Protocol (Analogous Procedure for Bromination):

  • Suspend 7-bromo-1H-indazole-3-carbonitrile in a suitable solvent such as dichloromethane or acetic acid.

  • Add N-bromosuccinimide (NBS) in one portion.

  • If required, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with a solution of sodium thiosulfate (to remove excess bromine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Parameter Condition Rationale
Halogenating Agent N-Bromosuccinimide (NBS)A convenient and safer source of electrophilic bromine.
Catalyst Strong acid (optional)Can enhance the electrophilicity of the halogenating agent.
Solvent Dichloromethane or Acetic AcidProvides a medium for the reaction.
Work-up Aqueous work-up with Na2S2O3Removes unreacted bromine and by-products.
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H), which can be useful for increasing water solubility or as a directing group in subsequent reactions.

Causality Behind Experimental Choices: The deactivated nature of the substrate necessitates the use of fuming sulfuric acid (oleum), which contains sulfur trioxide (SO3), a powerful electrophile.

Predicted Regioselectivity: The bulky nature of the SO3 electrophile may favor substitution at the less sterically hindered C4 position over the C6 position.

Experimental Protocol (Analogous Procedure):

  • Carefully add 7-bromo-1H-indazole-3-carbonitrile to fuming sulfuric acid at room temperature.

  • Heat the mixture gently (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC (by converting a small aliquot to a more easily visualized derivative).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If not, it can be isolated as a salt by neutralization with a suitable base (e.g., NaOH or BaCO3).

  • Wash the product with a minimal amount of cold water and dry.

Parameter Condition Rationale
Sulfonating Agent Fuming Sulfuric Acid (Oleum)Provides a high concentration of the SO3 electrophile.
Temperature 50-60 °CThe reaction often requires heating to proceed at a reasonable rate.
Work-up Quenching on icePrecipitates the sulfonic acid or prepares it for salt formation.
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[6][7]

Feasibility and Challenges: Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. The presence of the electron-withdrawing indazole ring and the 3-carbonitrile group makes both Friedel-Crafts alkylation and acylation highly challenging for 7-bromo-1H-indazole-3-carbonitrile. The Lewis acid catalyst required for these reactions is likely to coordinate with the nitrogen atoms of the indazole ring, further deactivating the system and potentially leading to undesired side reactions. Therefore, direct Friedel-Crafts reactions on this substrate are not recommended without significant optimization and the use of highly reactive electrophiles and specialized catalysts. Alternative synthetic strategies, such as cross-coupling reactions, are generally preferred for introducing alkyl or acyl groups.

Mechanistic Considerations: A Self-Validating System

The mechanism for electrophilic aromatic substitution on 7-bromo-1H-indazole-3-carbonitrile follows the classical arenium ion pathway.

G cluster_0 General Mechanism of Electrophilic Aromatic Substitution Start 7-bromo-1H-indazole-3-carbonitrile E+ Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate Step 1: Electrophilic Attack Product Substituted Product H+ Intermediate->Product Step 2: Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Step 1: Formation of the Arenium Ion (Sigma Complex): The electrophile (E+) attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. The stability of this intermediate is crucial in determining the regioselectivity. For attack at the C4 and C6 positions, the positive charge can be delocalized onto the carbon bearing the bromine atom, where it can be partially stabilized by the lone pairs of the bromine through resonance.

Step 2: Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product.

The trustworthiness of these protocols lies in their foundation on well-established reaction mechanisms and their validation through analogous transformations reported in the scientific literature.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Giraud, F., Anizon, F., & Moreau, P.
  • (2024-08-09). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH.
  • (2024-08-09).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Recent advances in the global ring functionaliz
  • (2025-08-07). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • Alternative mechanisms of electrophilic substitution in azole series.
  • (2023-12-08). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed.
  • Friedel-Crafts Acyl
  • 7-Bromo-1H-indazole synthesis. ChemicalBook.
  • Synthesis of Indoles: Efficient Functionalis
  • (2022-04-20).
  • Friedel–Crafts reaction. Wikipedia.
  • Effect of electron-donating and electron-withdrawing groups on the cyclization step..
  • (2021-08-02). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • (2023-01-22).
  • (2019-03-27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.
  • Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Publishing.
  • (2018-05-30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • (2018-11-27).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Organometallic Methods for the Synthesis and Functionaliz
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • (2025-12-22). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • A process for preparing halogenated azaindole compounds using pybrop.
  • Indazole derivatives and their therapeutic applications: a p

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 7-bromo-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide delves into the untapped potential of a specific, yet under-explored derivative: 7-bromo-1H-indazole-3-carbonitrile . While direct experimental data for this compound is sparse, this document synthesizes the vast body of research on analogous indazole structures to provide a comprehensive and predictive analysis of its likely biological activities. By examining established structure-activity relationships (SAR), we will explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent, with a particular focus on its probable role as a kinase inhibitor. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to achieve high-affinity binding to various biological targets.[2] This versatility has led to the development of numerous clinically approved drugs and investigational new drugs for a wide range of therapeutic areas, including oncology, inflammation, and neurology.[3]

Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) underscore the therapeutic success of the indazole core.[3] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The C3 position is particularly crucial for activity, with various functional groups serving as key interaction points with target proteins.[4] The C7 position, while less explored, offers an avenue for modulating the compound's physicochemical properties and fine-tuning its selectivity and potency.

Synthesis and Physicochemical Profile of 7-bromo-1H-indazole-3-carbonitrile

Proposed Synthetic Pathway

A practical approach to the synthesis of 7-bromo-1H-indazole-3-carbonitrile would likely start from 2-amino-3-bromobenzonitrile. The synthesis can be envisioned as a two-step process involving diazotization followed by an intramolecular cyclization.

Synthesis_of_7-bromo-1H-indazole-3-carbonitrile start 2-Amino-3-bromobenzonitrile intermediate1 Diazonium Salt Intermediate start->intermediate1 Diazotization product 7-bromo-1H-indazole-3-carbonitrile intermediate1->product Reductive Cyclization reagents1 NaNO₂, HCl 0-5 °C reagents2 Reduction (e.g., SnCl₂ or Na₂SO₃)

Caption: Proposed synthetic workflow for 7-bromo-1H-indazole-3-carbonitrile.

Predicted Physicochemical Properties

The introduction of a bromine atom at the C7 position is expected to significantly influence the compound's physicochemical properties. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and introduce a potential halogen bonding interaction with target proteins. The carbonitrile group at the C3 position is a strong electron-withdrawing group and a hydrogen bond acceptor, which is a common feature in many kinase inhibitors.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~222.04 g/mol C₈H₄BrN₃
LogP Moderately LipophilicPresence of the benzene ring and bromine atom.
Hydrogen Bond Donors 1 (from the indazole N-H)The N-H group of the indazole ring.
Hydrogen Bond Acceptors 3 (2 from the pyrazole nitrogens, 1 from the nitrile)The nitrogen atoms of the indazole and nitrile groups.
Reactivity The bromine atom offers a site for further functionalization via cross-coupling reactions.The C-Br bond can participate in reactions like Suzuki or Buchwald-Hartwig couplings.

Potential Biological Activities and Mechanisms of Action

Based on the structure of 7-bromo-1H-indazole-3-carbonitrile and the known activities of related compounds, we can hypothesize several promising biological activities.

Anticancer Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] The 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties are known to be effective "hinge-binding" fragments, forming key hydrogen bonds with the backbone of the kinase hinge region.[5][6] The nitrile group in 7-bromo-1H-indazole-3-carbonitrile is a bioisostere of the carboxamide and is also capable of forming these crucial interactions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prime potential target. Many indazole-based compounds are potent VEGFR-2 inhibitors, and the overall shape and electronic profile of 7-bromo-1H-indazole-3-carbonitrile align well with the ATP-binding pocket of this kinase. The 7-bromo substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Induces Indazole 7-bromo-1H-indazole- 3-carbonitrile Indazole->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Promotes

Caption: Proposed mechanism of VEGFR-2 inhibition.

Anti-Inflammatory Activity

Indazole derivatives have also been reported to possess anti-inflammatory properties. A plausible mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages. This is often mediated through the inhibition of signaling pathways like NF-κB.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling NF-κB Signaling Cascade TLR4->Signaling Indazole 7-bromo-1H-indazole- 3-carbonitrile Indazole->Signaling Inhibits Cytokines TNF-α, IL-6 Production Signaling->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of action.

Neuroprotective Potential

Emerging evidence suggests that some indazole derivatives may have neuroprotective effects. One of the key mechanisms of neuronal damage in neurodegenerative diseases is excitotoxicity, which is primarily mediated by the overactivation of glutamate receptors. It is conceivable that 7-bromo-1H-indazole-3-carbonitrile could confer neuroprotection by modulating pathways involved in excitotoxic cell death.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 7-bromo-1H-indazole-3-carbonitrile, a series of robust and well-established in vitro assays are recommended.

In Vitro Anticancer Activity

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenic effects, or various tumor cell lines like A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-bromo-1H-indazole-3-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add varying concentrations of 7-bromo-1H-indazole-3-carbonitrile to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • IC₅₀ Determination: Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of 7-bromo-1H-indazole-3-carbonitrile for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Neuroprotection Assay

This assay assesses the compound's ability to protect neurons from cell death induced by excessive glutamate exposure.[2]

Protocol:

  • Neuronal Culture: Culture primary cortical neurons in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the neurons with various concentrations of 7-bromo-1H-indazole-3-carbonitrile for 24 hours.[2]

  • Glutamate Insult: Expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

  • Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

  • Viability Assessment: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay or by staining with a live/dead cell stain (e.g., Calcein-AM/Propidium Iodide).[2]

  • Neuroprotective Effect Quantification: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control.

Conclusion and Future Directions

7-bromo-1H-indazole-3-carbonitrile represents a promising, yet unexplored, scaffold for the development of novel therapeutics. Based on robust structure-activity relationship data from analogous compounds, it is highly probable that this molecule possesses significant anticancer, anti-inflammatory, and potentially neuroprotective activities, likely mediated through kinase inhibition. The bromine at the C7 position provides a handle for further chemical modification, allowing for the generation of a focused library of derivatives to optimize potency and selectivity. The detailed experimental protocols provided in this guide offer a clear and validated path for researchers to systematically evaluate the biological potential of this intriguing molecule and its future analogs. The journey from a hypothesized active compound to a clinically viable drug is long and arduous, but for 7-bromo-1H-indazole-3-carbonitrile, the scientific rationale for embarking on this journey is compelling.

References

  • Innoprot. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Shaik, M. B. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2924-2952.
  • (2025).
  • (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.
  • (2024).
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • (2022). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.
  • (2020).
  • (2018).
  • (2012). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • (n.d.). 7-Bromo-1H-indazole. MySkinRecipes.
  • (n.d.). Synthesis and biological evaluation of indazole derivatives.

Sources

Methodological & Application

The Strategic Application of 7-Bromo-1H-Indazole-3-Carbonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Drug Discovery

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its bicyclic structure, featuring a fused benzene and pyrazole ring, serves as an excellent bioisostere for the native purine core of ATP, allowing it to effectively compete for the kinase hinge-binding region. This interaction is often characterized by the formation of crucial hydrogen bonds, anchoring the inhibitor within the active site. The strategic functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Within this framework, 7-Bromo-1H-indazole-3-carbonitrile has garnered significant attention as a versatile and powerful starting material. This guide provides an in-depth exploration of its application, detailing not just the "how" but the "why" behind its use in the synthesis of next-generation kinase inhibitors. We will delve into its reactivity, providing field-proven protocols for its key transformations, and illustrate its utility through a representative synthesis of a kinase inhibitor scaffold.

Physicochemical Properties and Strategic Value

The utility of 7-bromo-1H-indazole-3-carbonitrile stems from the distinct chemical handles it presents, each offering a vector for molecular elaboration.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₈H₄BrN₃-
Molecular Weight 222.04 g/mol -
Appearance Off-white to pale yellow solid-
Key Functional Groups 1. NH group (N1/N2) Site for introducing substituents to modulate solubility and interact with solvent-exposed regions of the kinase.
2. C7-Bromine A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and target specific pockets in the kinase active site.
3. C3-Carbonitrile An electron-withdrawing group that can be transformed into various functionalities (amide, carboxylic acid, amine) to act as a hydrogen bond donor/acceptor or as a point of attachment for further side chains. The nitrile itself can also engage in important interactions within the kinase active site[1][2][3].

The electron-withdrawing nature of both the 3-carbonitrile and the 7-bromo substituent influences the acidity of the N-H proton and the regioselectivity of N-alkylation, a critical consideration in synthetic planning.

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of 7-bromo-1H-indazole-3-carbonitrile lies in its controlled and sequential functionalization. Below are detailed protocols for the three primary sites of modification.

Regioselective N-Alkylation and N-Arylation

The indazole N-H can be substituted at either the N1 or N2 position, and controlling this regioselectivity is paramount as the resulting isomers often exhibit vastly different biological activities and binding modes. The electronic properties of the 7-bromo-1H-indazole-3-carbonitrile scaffold play a crucial role in directing this selectivity. Electron-withdrawing groups at C7, such as the bromine atom, are known to favor N2 alkylation under certain conditions, while other conditions can promote N1 substitution[4].

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like THF is key.

  • Rationale: NaH irreversibly deprotonates the indazole, forming the sodium salt. In a solvent like THF, this salt exists as an ion pair. It is postulated that chelation of the sodium cation between the N2 lone pair and a C3 substituent can sterically hinder the approach of the electrophile to N2, thus directing alkylation to the N1 position[5]. While the 3-carbonitrile is not as effective at this chelation as a carbonyl, this condition generally favors N1 substitution for many indazoles.

Step-by-Step Methodology:

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0 °C, add 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the introduction of an aryl or heteroaryl group at the indazole nitrogen, a common motif in kinase inhibitors.

  • Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine (in this case, the indazole NH). The choice of ligand is critical for reaction efficiency.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), the desired aryl bromide or iodide (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and a suitable phosphine ligand such as Xantphos (0.1 eq.).

  • Add a base, typically Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

N_Alkylation_Workflow start 7-Bromo-1H-indazole-3-carbonitrile base Base (e.g., NaH, Cs2CO3) start->base Deprotonation electrophile Electrophile (Alkyl Halide or Aryl Halide) base->electrophile Nucleophilic Attack N1_product N1-Substituted Product electrophile->N1_product N1-Alkylation/ Arylation N2_product N2-Substituted Product electrophile->N2_product N2-Alkylation/ Arylation solvent Anhydrous Solvent (e.g., THF, Dioxane) solvent->base catalyst Pd Catalyst + Ligand (for N-Arylation) catalyst->electrophile

Caption: General workflow for N-substitution of the indazole core.

C7-Position Functionalization via Cross-Coupling

The C7-bromo group is a prime site for introducing aryl, heteroaryl, or alkynyl groups that can probe deep into the kinase active site, often forming key hydrophobic or π-stacking interactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This is one of the most robust and widely used methods for forming C-C bonds.

  • Rationale: This reaction couples the C7-bromo position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Step-by-Step Methodology:

  • In a microwave vial or Schlenk tube, combine the N-protected 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Seal the vessel and heat the reaction to 90-110 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol is used to install a terminal alkyne at the C7 position, which can serve as a rigid linker or a reactive handle for further chemistry (e.g., "click" reactions).

  • Rationale: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. The copper acetylide is the key intermediate that undergoes transmetalation to the palladium center.

Step-by-Step Methodology:

  • To a Schlenk flask, add the N-protected 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).

  • Evacuate and backfill with an inert gas (Argon).

  • Add an anhydrous, degassed solvent such as THF or DMF (0.1 M), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

C7_Functionalization_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start N-Protected 7-Bromo-Indazole pd_suzuki Pd Catalyst (e.g., Pd(dppf)Cl2) start->pd_suzuki pd_sono Pd Catalyst (e.g., Pd(PPh3)4) start->pd_sono boronic Ar-B(OH)2 boronic->pd_suzuki suzuki_product 7-Aryl-Indazole pd_suzuki->suzuki_product base_suzuki Base (e.g., K2CO3) base_suzuki->pd_suzuki alkyne R-C≡CH alkyne->pd_sono sono_product 7-Alkynyl-Indazole pd_sono->sono_product cu_catalyst Cu(I) Co-catalyst cu_catalyst->pd_sono base_sono Amine Base (e.g., TEA) base_sono->pd_sono Kinase_Inhibitor_Synthesis A 7-Bromo-1H-indazole-3-carbonitrile B 1. NaH, THF 2. R1-X (Alkyl Halide) C N1-Alkyl-7-bromo-1H-indazole-3-carbonitrile A->C Protocol 1 D Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) E N1-Alkyl-7-aryl-1H-indazole-3-carbonitrile C->E Protocol 3 F H2O2, K2CO3 (Nitrile Hydrolysis) G N1-Alkyl-7-aryl-1H-indazole-3-carboxamide (Kinase Inhibitor Scaffold) E->G Protocol 5

Sources

Troubleshooting & Optimization

Technical Support Center: 7-bromo-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-bromo-1H-indazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Purity is paramount in drug discovery and development, and understanding the potential impurities in your key intermediates is the first step toward robust and reproducible results. This guide provides in-depth answers to common questions regarding impurities, their origins, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect to find in a crude sample of 7-bromo-1H-indazole-3-carbonitrile, and where do they come from?

The impurity profile of 7-bromo-1H-indazole-3-carbonitrile is intrinsically linked to its synthetic route. While multiple pathways exist, a common strategy involves the bromination of a benzonitrile precursor followed by indazole ring formation. This approach, while effective, can generate several classes of impurities.

  • Process-Related Impurities: These arise directly from the chemical transformations.

    • Regioisomers: Bromination of the indazole ring or its precursors is not always perfectly selective. You may encounter other brominated isomers (e.g., 4-bromo, 5-bromo, or 6-bromo-1H-indazole-3-carbonitrile). Direct bromination of an existing indazole is particularly prone to yielding undesired regioisomers.[1]

    • Over-bromination Products: Dibrominated or even tribrominated species can form if the bromination conditions are too harsh or if the stoichiometry is not carefully controlled.[2]

    • Hydrolysis Products: The cyano group (-CN) is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This leads to the formation of 7-bromo-1H-indazole-3-carboxamide (M+18) or, with further hydrolysis, 7-bromo-1H-indazole-3-carboxylic acid (M+19, after loss of NH3).[1][2]

  • Reagent- and Starting Material-Related Impurities:

    • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 1H-indazole-3-carbonitrile or the pre-brominated benzonitrile starting material.[3]

    • Residual Reagents/Catalysts: Depending on the specific synthesis, trace amounts of reagents like N-Bromosuccinimide (NBS), bromine, or palladium catalysts (if a cyanation route is used) and their by-products may remain.[1][3]

The following diagram illustrates a plausible synthetic pathway and the points at which key impurities can be generated.

G Fig 1. Potential impurity formation pathway. cluster_regio SM Substituted Benzonitrile (e.g., 2-chloro-6-nitrobenzonitrile) BrominatedSM Brominated Benzonitrile (e.g., 3-bromo-2-chloro-6-nitrobenzonitrile) SM->BrominatedSM Bromination (e.g., NBS/H2SO4) OverBrominated Dibromo-benzonitrile (Impurity) BrominatedSM->OverBrominated Side Reaction: Over-bromination Amine Aminobenzonitrile Intermediate BrominatedSM->Amine Reduction of Nitro Group Product 7-bromo-1H-indazole-3-carbonitrile (Target Molecule) Amine->Product Diazotization & Cyclization Regioisomer Other Bromo-Isomers (e.g., 5-bromo-) (Regioisomeric Impurity) Amine->Regioisomer Side Reaction: Imperfect Regioselectivity HydrolysisAmide 7-bromo-1H-indazole-3-carboxamide (Hydrolysis Impurity) Product->HydrolysisAmide Side Reaction: Hydrolysis (H+/OH-)

Caption: Fig 1. Potential impurity formation pathway.

Q2: My LC-MS shows a peak with the identical mass as my product, but it has a different retention time. My ¹H NMR is also "dirty." What is the likely culprit?

This is a classic signature of a regioisomeric impurity . While the molecular weight is identical, the different position of the bromine atom on the indazole ring changes the molecule's polarity and electronic environment, leading to a different retention time on a chromatography column and a distinct NMR spectrum.

Causality: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring during the bromination step. If you are brominating an existing 1H-indazole-3-carbonitrile, the reaction can occur at positions 4, 5, 6, or 7. The final ratio of isomers depends heavily on the reaction conditions (solvent, temperature, brominating agent). A more robust synthetic strategy involves introducing the bromine atom onto the benzonitrile precursor before the indazole ring is formed, which can offer better regiocontrol.[2] For instance, starting with a material that already has the correct substitution pattern minimizes this risk.

Troubleshooting Steps:

  • Confirm the Structure: Use 2D NMR techniques (COSY, HMBC, NOESY) to definitively assign the bromine's position for both the main product and the impurity.

  • Review Your Synthesis: If you are performing a late-stage bromination on the indazole core, this is the most likely source. Consider redesigning the synthesis to install the bromine atom earlier.

  • Optimize Reaction Conditions: If redesign is not feasible, screen different brominating agents (e.g., Br₂, NBS), solvents, and temperatures to maximize the selectivity for the desired 7-bromo isomer. Lowering the temperature often increases selectivity.

Q3: I am consistently seeing an impurity with a mass of [M+18]. What is it, and how can I prevent its formation?

An impurity with a mass increase of 18 amu (corresponding to the addition of a water molecule, H₂O) is almost certainly the 7-bromo-1H-indazole-3-carboxamide .

Causality: The nitrile group (C≡N) is electrophilic and can be attacked by water, leading to hydrolysis. This reaction is catalyzed by both acid and base and is accelerated by heat. If your reaction workup involves strong aqueous acid or base, or if you are performing subsequent reactions at high temperatures in protic solvents, you are creating conditions favorable for this side reaction. This has been noted as a potential side reaction in related syntheses.[2]

Prevention & Mitigation Protocol:

  • Neutralize Carefully: During aqueous workup, use mild acids/bases (e.g., saturated NaHCO₃, dilute NH₄Cl) and avoid prolonged exposure. Ensure the temperature is kept low (0-5 °C) during neutralization.

  • Use Anhydrous Conditions: Where possible, conduct reactions in dry solvents under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of water.

  • Control Temperature: Avoid excessive heating (>80 °C) in any step after the nitrile group has been installed, especially in the presence of water, acid, or base.

  • Purification: The amide is significantly more polar than the nitrile. It can typically be separated effectively using silica gel column chromatography.

Q4: What are the most effective methods for purifying crude 7-bromo-1H-indazole-3-carbonitrile?

A multi-step approach involving both recrystallization and column chromatography is often the most effective strategy for achieving high purity (>99%).

Method 1: Silica Gel Column Chromatography

This is the workhorse method for separating impurities with different polarities.

  • Principle: The stationary phase (silica gel) is highly polar. Nonpolar compounds will travel through the column faster, while polar compounds will have a stronger interaction and elute later.

  • Recommended Solvents: A gradient system of Ethyl Acetate (EtOAc) in a nonpolar solvent like Hexanes or Heptane is a standard starting point.

Impurity TypeTypical PolarityElution Order (First to Last)Recommended Starting Gradient
Over-brominated SpeciesLess Polar1st5-10% EtOAc in Hexanes
Product Moderate 2nd 15-30% EtOAc in Hexanes
RegioisomersSimilarClose to productIsocratic elution may be needed
Starting Material (Indazole)More Polar3rd30-50% EtOAc in Hexanes
Hydrolysis Product (Amide)Much More Polar4th (or sticks to silica)>60% EtOAc or add MeOH

Step-by-Step Protocol:

  • Prepare the Column: Slurry-pack a glass column with silica gel in your starting mobile phase (e.g., 5% EtOAc/Hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of a moderately polar solvent (like Dichloromethane or Acetone). Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of your column. This "dry loading" technique provides superior resolution compared to liquid loading.

  • Elute: Begin running the column with the starting mobile phase.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

This technique is excellent for removing small amounts of impurities from a solid product that is already relatively pure (>90%).

  • Principle: The product should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Solvent Screening: Test solubility in various solvents like Ethanol, Isopropanol (IPA), Acetonitrile, Toluene, or mixtures (e.g., Toluene/Heptane). A good system is one where the compound dissolves completely upon heating but precipitates significantly upon cooling.

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

The following workflow can help you decide on a purification strategy.

G Fig 2. Purification troubleshooting workflow. start Crude Product Received check_purity Analyze by LC-MS / ¹H NMR start->check_purity purity_high Purity > 90%? check_purity->purity_high recrystallize Perform Recrystallization purity_high->recrystallize Yes chromatography Perform Column Chromatography purity_high->chromatography No final_check Final Purity Check (>99%) recrystallize->final_check chromatography->final_check end_ok Store Purified Product final_check->end_ok Yes end_fail Repeat Purification or Re-evaluate Synthesis final_check->end_fail No

Caption: Fig 2. Purification troubleshooting workflow.

References

  • Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., & Gupton, B. F. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., & Gupton, B. F. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. DOI: 10.26434/chemrxiv-2024-2c6v2. Available at: [Link]

  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 254-268. Available at: [Link]

  • Singh, R., Kaur, H., & Singh, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1875. Available at: [Link]

Sources

solubility of 7-bromo-1H-indazole-3-carbonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-bromo-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the solubility characteristics of this compound. We will address common challenges and frequently asked questions to ensure your experiments are efficient, accurate, and safe.

Frequently Asked Questions (FAQs)

Q1: What is 7-bromo-1H-indazole-3-carbonitrile and what are its key properties?

7-bromo-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound. The indazole core is a significant structure in medicinal chemistry, with many derivatives showing a broad range of biological activities, including anti-inflammatory and anti-tumor properties.[1][2] The bromine and carbonitrile substitutions on the indazole scaffold enhance its utility as a building block in the synthesis of more complex bioactive molecules, particularly in oncology and neurology research.[3]

Based on its structure and related compounds, we can infer its key physicochemical properties:

  • Molecular Formula: C₈H₄BrN₃

  • Molecular Weight: 222.04 g/mol [4]

  • Structure: A planar, aromatic system featuring a benzene ring fused to a pyrazole ring. The molecule possesses a hydrogen bond donor (the N-H group of the indazole) and hydrogen bond acceptors (the nitrogen atoms and the nitrile group).

  • Polarity: The presence of the nitrile group and the indazole nitrogens makes it a polar molecule. This polarity is a critical factor governing its solubility.

Q2: What fundamental principles govern the solubility of this compound in organic solvents?

The solubility of a crystalline solid like 7-bromo-1H-indazole-3-carbonitrile is primarily dictated by two competing energy factors:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound's molecules together in its solid, crystalline state.

  • Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic. Polar solvents will more effectively solvate polar solutes. Key molecular interactions include:

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the pyrazole nitrogens and the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, and to some extent, polar aprotic solvents like DMSO) will interact favorably.

  • Dipole-Dipole Interactions: The molecule's inherent polarity will lead to strong interactions with polar solvents such as DMF, DMSO, and acetonitrile.

Q3: Which common organic solvents are predicted to be effective for dissolving 7-bromo-1H-indazole-3-carbonitrile?

While experimental data for this specific molecule is not publicly available, we can make expert predictions based on its structure. We anticipate good solubility in polar aprotic solvents and limited solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of 7-bromo-1H-indazole-3-carbonitrile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions and ability to accept hydrogen bonds. Commonly used for dissolving a wide range of drug-like molecules.[5]
Polar Protic Methanol, EthanolModerate to HighCapable of both donating and accepting hydrogen bonds. Solubility may be slightly lower than DMSO/DMF if lattice energy is very high.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateModerate polarity allows for some interaction, but lack of strong hydrogen bonding capability may limit solubility. Often used in synthesis.[1]
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity but are not strong hydrogen bond partners. May be useful for specific reactions or purifications.
Ketones AcetoneModeratePolar nature and ability to accept hydrogen bonds suggest it will be a reasonably good solvent.
Nitriles Acetonitrile (MeCN)ModeratePolar solvent, but generally less potent for dissolving complex heterocyclic compounds compared to DMSO or DMF.
Nonpolar Toluene, HexanesVery Low / InsolubleLack of favorable intermolecular interactions. The energy required to break the crystal lattice will not be compensated by solvation energy.
Q4: How can I experimentally determine the solubility of this compound?

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7] This technique is considered the 'gold standard'.[8] In this method, an excess amount of the solid compound is added to the solvent of interest and agitated (e.g., shaken, stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured, usually by HPLC or UV-Vis spectroscopy.

For higher throughput screening, kinetic solubility methods are often used in early drug discovery.[6] These methods, such as nephelometry, measure the point at which the compound precipitates out of a solution as its concentration is increased, often from a DMSO stock.[9] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.[6]

Troubleshooting Guide

Problem: My 7-bromo-1H-indazole-3-carbonitrile is not dissolving or has very poor solubility in my chosen solvent.

This is a common challenge with complex organic molecules. Follow this systematic troubleshooting workflow to identify the issue and find a solution.

TroubleshootingWorkflow start Start: Poor Solubility Observed check_purity Step 1: Verify Compound & Solvent Quality - Is the compound pure? - Is the solvent anhydrous and high-purity? start->check_purity purity_ok Quality is High check_purity->purity_ok repurify Action: Repurify compound or use fresh, high-grade solvent. purity_ok->repurify No physical_methods Step 2: Apply Physical Dissolution Aids - Gentle warming (check compound stability first) - Sonication - Vigorous stirring/vortexing purity_ok->physical_methods Yes repurify->check_purity dissolved Success! physical_methods->dissolved Compound Dissolves still_insoluble Still Insoluble physical_methods->still_insoluble Compound Remains Undissolved change_solvent Step 3: Re-evaluate Solvent Choice - Is the solvent polarity appropriate? - Consult the solubility prediction table (Table 1). still_insoluble->change_solvent select_new Action: Select a more polar aprotic solvent (e.g., DMSO, DMF). change_solvent->select_new measure_sol Step 4: Perform a Quantitative Solubility Measurement - Use the Shake-Flask Protocol to find the exact solubility limit. select_new->measure_sol measure_sol->dissolved

Caption: Troubleshooting workflow for poor compound solubility.

Causality Explained:
  • Step 1: Verify Quality: Impurities in either the solute or the solvent can significantly alter solubility. Water in an otherwise aprotic solvent can drastically reduce the solubility of certain compounds. Always start by confirming the integrity of your materials.

  • Step 2: Apply Physical Aids: Increasing the kinetic energy of the system through heat or sonication can help overcome the activation energy barrier for dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. The van't Hoff equation describes how solubility changes with temperature.[10]

  • Step 3: Re-evaluate Solvent: If physical methods fail, it is highly likely that the solvation energy provided by the current solvent is insufficient to overcome the compound's crystal lattice energy. Moving to a solvent with more favorable intermolecular interactions (e.g., higher polarity, hydrogen bonding capability) is the logical next step.

  • Step 4: Quantify: Once a suitable solvent is found, determining the precise solubility is crucial for designing robust experiments, creating stock solutions, and ensuring reproducibility.

Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

This protocol outlines the gold-standard method for accurately measuring the equilibrium solubility of 7-bromo-1H-indazole-3-carbonitrile.

ShakeFlaskProtocol cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Analysis prep1 1. Add excess solid compound to a vial (e.g., 2-5 mg). prep2 2. Add a precise volume of the chosen solvent (e.g., 1 mL). prep1->prep2 prep3 3. Ensure enough solid remains to confirm saturation. prep2->prep3 equil1 4. Seal vial tightly. prep3->equil1 equil2 5. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. equil1->equil2 equil3 6. Use an orbital shaker or rotator for consistent mixing. equil2->equil3 analysis1 7. Allow suspension to settle. equil3->analysis1 analysis2 8. Filter supernatant through a 0.45 µm syringe filter to remove all solids. analysis1->analysis2 analysis3 9. Dilute the clear filtrate with a suitable mobile phase. analysis2->analysis3 analysis4 10. Quantify concentration using a validated HPLC or UV-Vis method against a standard curve. analysis3->analysis4

Caption: Standard experimental workflow for the Shake-Flask method.

Self-Validation and Trustworthiness:

  • Visual Confirmation: The persistent presence of undissolved solid at the end of the equilibration period is a critical control, confirming that a saturated solution has been achieved.[7]

  • Time Point Analysis: To rigorously confirm that equilibrium has been reached, you can take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration is consistent across the later time points, you can be confident that you have reached thermodynamic equilibrium.

  • Standard Curve: Quantification must be performed using a calibration curve prepared from known concentrations of the compound to ensure accuracy.

Safety & Handling

All laboratory work should be conducted in accordance with good industrial hygiene and safety practices.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[12][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024-08-09). National Institutes of Health (NIH). [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal. [Link]

  • 3-Bromo-1H-indazole-7-carbonitrile. AMERICAN ELEMENTS. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. IntechOpen. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central (PMC). [Link]

  • 7-Bromo-1H-indazole. PubChem. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PubMed Central (PMC). [Link]

  • Indazole. Wikipedia. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • MSDS of 7-Benzyloxy-1H-indazole-3-carbonitrile. Chemsrc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of 7-bromo-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 7-bromo-1H-indazole-3-carbonitrile, a crucial intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a quality control measure but a fundamental requirement for advancing preclinical and clinical studies.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 7-bromo-1H-indazole-3-carbonitrile. We will explore an optimized HPLC method, compare it with alternative techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC), and provide the scientific rationale behind the experimental choices.

The Critical Role of Purity in Drug Development

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[3] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control and monitoring of impurities in APIs.[3] Therefore, the development of robust and reliable analytical methods for purity analysis is of paramount importance.

Optimized HPLC-UV Method for 7-bromo-1H-indazole-3-carbonitrile

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, making it a cornerstone for impurity profiling in the pharmaceutical industry.[4][5] A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like 7-bromo-1H-indazole-3-carbonitrile.

Justification of Experimental Choices

The selection of each parameter in an HPLC method is critical for achieving optimal separation and accurate quantification. Here, we delve into the reasoning behind the proposed method for 7-bromo-1H-indazole-3-carbonitrile.

  • Stationary Phase (Column): A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and separation for a broad range of compounds.[6] Its nonpolar nature provides a strong hydrophobic interaction with the analyte, which is essential for good peak shape and resolution.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

    • Aqueous Phase (Solvent A): 0.1% Formic acid in water. The addition of an acid suppresses the ionization of any acidic or basic functional groups in the analyte and potential impurities, leading to sharper, more symmetrical peaks.

    • Organic Phase (Solvent B): Acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[7]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Prepare 1 mg/mL sample in Diluent (Acetonitrile/Water, 50:50 v/v) MobilePhaseA 2. Prepare Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseB 3. Prepare Mobile Phase B: Acetonitrile Degas 4. Degas all solutions Equilibrate 5. Equilibrate C18 column with initial mobile phase composition Degas->Equilibrate Load onto HPLC Inject 6. Inject 10 µL of sample Equilibrate->Inject Gradient 7. Run Gradient Program Inject->Gradient Detect 8. Detect at 254 nm (or optimal λ) Gradient->Detect Integrate 9. Integrate all peaks Detect->Integrate Chromatogram Calculate 10. Calculate % Purity (% Area = [Area_main / Area_total] x 100) Integrate->Calculate

Caption: Workflow for HPLC purity analysis of 7-bromo-1H-indazole-3-carbonitrile.

Detailed Experimental Protocol: HPLC-UV
Parameter Condition
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL in Acetonitrile/Water (50:50 v/v)

This method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[9]

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely accepted method, other techniques offer distinct advantages in specific scenarios.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC.[10]

Advantages over HPLC:

  • Faster Analysis Times: The smaller particle size allows for higher flow rates without sacrificing resolution, significantly reducing run times.[10]

  • Improved Resolution: UHPLC systems provide sharper and narrower peaks, leading to better separation of closely eluting impurities.

  • Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, improving the detection of trace-level impurities.

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a greener and more cost-effective technique.

Considerations:

  • Higher Initial Cost: UHPLC systems are more expensive than conventional HPLC systems.

  • Method Transfer: Transferring a method from HPLC to UHPLC requires careful optimization of parameters to achieve equivalent separation.

Experimental Protocol: UHPLC-UV
Parameter Condition
Instrumentation UHPLC system with gradient pump, autosampler, column oven, and UV/PDA detector
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10-90% B; 5-6 min: 90% B; 6.1-7 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (or optimal wavelength)
Injection Volume 2 µL
Sample Preparation 1.0 mg/mL in Acetonitrile/Water (50:50 v/v)
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution and the possibility of quantitative analysis.[11]

Advantages:

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate, making it ideal for screening large numbers of samples.[12]

  • Cost-Effective: HPTLC plates are disposable, and the solvent consumption per sample is very low.[12]

  • Flexibility in Detection: After separation, the plate can be visualized under different wavelengths of light and with various spray reagents to detect a wide range of compounds.

Considerations:

  • Lower Resolution than HPLC/UHPLC: While superior to traditional TLC, the separation efficiency of HPTLC is generally lower than that of HPLC and UHPLC.

  • Manual Intervention: Although automated systems are available, HPTLC often requires more manual handling compared to the fully automated workflows of HPLC and UHPLC.

Experimental Protocol: HPTLC
Parameter Condition
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Sample Application Automated band-wise application
Mobile Phase Toluene: Ethyl Acetate (8:2, v/v) - to be optimized
Development In a saturated twin-trough chamber
Detection Densitometric scanning at 254 nm

Performance Comparison

Parameter HPLC UHPLC HPTLC
Analysis Time per Sample ~30 min~7 min~2-3 min (for multiple samples)
Resolution GoodExcellentModerate
Sensitivity GoodExcellentModerate to Good
Solvent Consumption HighLowVery Low
Initial Instrument Cost ModerateHighLow to Moderate
Throughput Low to ModerateHighVery High

Conclusion and Recommendations

The choice of analytical technique for the purity analysis of 7-bromo-1H-indazole-3-carbonitrile depends on the specific requirements of the laboratory and the stage of drug development.

  • HPLC remains the gold standard for routine quality control, offering a balance of performance, cost, and reliability. The proposed optimized HPLC method provides a robust starting point for accurate purity determination.

  • UHPLC is the preferred method for high-throughput screening and for the analysis of complex samples where high resolution and sensitivity are paramount. Its speed and efficiency can significantly accelerate method development and sample analysis.

  • HPTLC is a valuable tool for rapid screening of multiple samples and for situations where cost and solvent consumption are major concerns.

For researchers and drug development professionals, a thorough understanding of the principles and practical considerations of each technique is essential for selecting the most appropriate method to ensure the quality and safety of novel pharmaceutical compounds like 7-bromo-1H-indazole-3-carbonitrile.

References

  • AMERICAN ELEMENTS®. (n.d.). 3-Bromo-1H-indazole-7-carbonitrile. Retrieved January 26, 2026, from [Link].

  • Dong, M. W. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 26, 2026, from [Link].

  • Gaurav, K., et al. (2017). HPTLC method development and validation: An overview. PharmaInfo.net, 15(1), 1-10.
  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
  • Karmarkar, S., et al. (2011). HPLC Method Development and Impurity Profiling. LCGC North America, 29(8), 676-686.
  • Khan, A., et al. (2012). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 213-217.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 26, 2026, from [Link].

  • Patel, R. B., et al. (2012). Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form.
  • Shah, I., & Singh, S. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved January 26, 2026, from [Link].

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Vander Heyden, Y., & Dumarey, M. (2014). Method Development for Drug Impurity Profiling: Part 1. LCGC Europe, 27(11), 586-595.
  • Wang, J., et al. (2020). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Advances, 10(58), 35147-35155.
  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole. Retrieved January 26, 2026, from [Link].

  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. Retrieved January 26, 2026, from [Link].

  • Journal of Food and Drug Analysis. (2013). HPTLC method development and validation: Strategy to minimize methodological failures. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (2012). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Retrieved January 26, 2026, from [Link].

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 26, 2026, from [Link].

  • Tropical Journal of Pharmaceutical Research. (2011). Development of Reverse-Phase HPLC Method for Simultaneous Analysis of Metoprolol Succinate and Hydrochlorothiazide in a Tablet Formulation. Retrieved January 26, 2026, from [Link].

  • Asian Journal of Chemistry. (2010). Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (2013). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Retrieved January 26, 2026, from [Link].

  • SciELO. (2014). Development and validation of a HPTLC method for analysis of Sunitinib malate. Retrieved January 26, 2026, from [Link].

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved January 26, 2026, from [Link].

Sources

The Impact of 7-Bromo Substitution on the Biological Activity of 1H-Indazole-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent drug-like properties have propelled numerous indazole derivatives into clinical trials and onto the market for treating a spectrum of diseases, most notably cancer.[1] A key area of exploration within this chemical class is the strategic modification of the indazole core to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of 7-bromo-1H-indazole-3-carbonitrile derivatives against their parent compound, 1H-indazole-3-carbonitrile, with a focus on their potential as anticancer agents and kinase inhibitors.

The Indazole Scaffold: A Versatile Framework for Drug Discovery

The 1H-indazole core, a bicyclic heteroaromatic system, serves as a versatile template for the design of therapeutic agents. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding through its N-H and N atoms, makes it an effective pharmacophore for targeting a diverse range of biological macromolecules.[1] The 3-amino-1H-indazole moiety, for instance, has been identified as a critical hinge-binding fragment in numerous kinase inhibitors, including the FDA-approved drug Linifanib.[1] Furthermore, the indazole ring system is amenable to substitution at multiple positions, allowing for the fine-tuning of its biological activity.

Comparative Biological Activity: Unveiling the Role of the 7-Bromo Substituent

While direct head-to-head comparative studies are limited, an analysis of the available literature on various substituted indazole derivatives allows for an insightful, albeit inferred, comparison. The introduction of a bromine atom at the 7-position of the 1H-indazole-3-carbonitrile core is anticipated to modulate its biological activity through several mechanisms, including altering its electronic properties, lipophilicity, and steric profile, which in turn can influence target binding and cellular uptake.

Anticancer Activity: A Promising Arena for Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][3][4] The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

In a separate study, a series of 3,5-disubstituted indazole derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).[1] One of the lead compounds from this study, 6o , which features a piperazine acetamide at the 3-position and a substituted phenyl ring at the 5-position, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells.[1] This underscores the potential of substituted indazoles in cancer therapy.

Table 1: Anticancer Activity of Representative Indazole Derivatives

Compound IDCore StructureSubstitution PatternCancer Cell LineIC50 (µM)Reference
3j 3-Aryl-1H-indazole3-(4-chlorophenyl)HCT-116< 87[3]
MDA-MB-231< 87[3]
5c N-Methyl-3-aryl-indazole1-methyl-3-(4-methoxyphenyl)HCT-116Not specified[3]
MDA-MB-231Not specified[3]
6o 3,5-Disubstituted-indazole3-(piperazin-1-yl)acetamide, 5-(substituted phenyl)K5625.15[1]
C05 Indazole-based PLK4 inhibitorComplex substitutions at C3 and C6IMR-32< 0.1 nM (kinase inhibition)[5]
MCF-7Antiproliferative[5]

Note: The table presents data from different studies and is intended for illustrative purposes to highlight the anticancer potential of the indazole scaffold. A direct comparison of potency requires head-to-head testing under identical conditions.

Kinase Inhibition: A Key Mechanism of Action

The indazole scaffold is a well-established core for the development of potent and selective kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-indazole moiety can act as a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[7]

Several studies have reported the development of indazole-based inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-Like Kinase 4 (PLK4), and the PI3K/AKT/mTOR pathway.[2][5][8] For example, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar to nanomolar range.[2] More recently, highly potent indazole-based PLK4 inhibitors with IC50 values below 0.1 nM have been developed.[5]

The introduction of a bromine atom can influence the binding affinity and selectivity of these inhibitors. Halogen bonding, a non-covalent interaction involving a halogen atom, can contribute to the binding energy and specificity of a ligand for its target protein. While the specific impact of a 7-bromo substituent on the kinase inhibitory profile of 1H-indazole-3-carbonitrile remains to be explicitly determined, it represents a rational strategy for optimizing kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound ClassTarget Kinase(s)Key Structural FeaturesPotency (IC50/Kᵢ)Reference
1H-Indazole-based derivativesFGFR1-3Varied substitutions0.8–90 µM[2]
Indazole-based inhibitorsPLK4Complex substitutions< 0.1 nM[5]
3-Amino-1H-indazole derivativesPI3K/AKT/mTOR pathwayVaried substitutions0.43-3.88 µM (cell-based)[8]
3-Ethynyl-1H-indazolesPI3K, PDK1, mTOR3-ethynyl groupLow micromolar[9]

Experimental Methodologies: A Guide to Biological Evaluation

To ensure the scientific rigor of the findings presented, it is crucial to understand the experimental protocols employed for assessing the biological activity of these compounds.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-bromo-1H-indazole-3-carbonitrile derivatives and the parent compound) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation Adhesion add_compounds Add Test Compounds (Varying Concentrations) overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

Biochemical assays are employed to directly measure the inhibitory effect of compounds on the activity of specific kinases.

General Protocol Outline:

  • Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is measured in the presence of the inhibitor and compared to the activity in its absence. The IC50 value is then calculated from the dose-response curve.

Kinase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis components Combine: - Purified Kinase - Substrate - Test Compound add_atp Initiate with ATP components->add_atp incubation Incubate at Controlled Temperature add_atp->incubation quantify Quantify Phosphorylation (Radiometric, Fluorescent, etc.) incubation->quantify calculate_inhibition Calculate % Inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Mechanistic Insights: Apoptosis Induction

A common mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Studies on indazole derivatives have shown their ability to induce apoptosis in cancer cells. For example, compound 6o was found to affect apoptosis possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[1] The induction of apoptosis can be assessed using techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining and western blotting to analyze the expression levels of key apoptotic proteins like Bax and Bcl-2.

Apoptosis_Pathway cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Family Indazole Indazole Derivative (e.g., 6o) p53 p53 Indazole->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits MDM2 MDM2 p53->MDM2 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Simplified signaling pathway of apoptosis induction by an indazole derivative.

Conclusion and Future Directions

The 1H-indazole-3-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. While direct comparative data is needed to definitively elucidate the role of the 7-bromo substituent, the existing literature on related indazole derivatives suggests that this modification has the potential to enhance biological activity. The electron-withdrawing nature and the potential for halogen bonding of the bromine atom could lead to improved target affinity and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a series of 7-halo-1H-indazole-3-carbonitrile derivatives to establish a clear structure-activity relationship. Head-to-head comparisons with the parent 1H-indazole-3-carbonitrile in a panel of cancer cell lines and kinase assays will be crucial for quantifying the impact of the 7-bromo substitution. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of indazole-based therapeutics.

References

  • Bermudez, J., et al. (1990). 5-HT3 receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Gade, M. N., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(15), 4889.
  • Wang, Y., et al. (2023).
  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116258.
  • Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5136.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861.
  • Lv, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15885.
  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1549.
  • Ahmad, I., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer Chemotherapy and Pharmacology, 80(4), 773-784.
  • Lania, A. G., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(17), 8013-8035.
  • Ali, A. A.-M., et al. (2015).
  • Lania, A. G., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 7(10), 912-917.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 332-337.
  • Claramunt, R. M., et al. (2011).
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Abdel-Wahab, B. F., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society, 87(3), 267-280.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28243-28266.
  • Chen, Y., et al. (2020). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Organic Syntheses, 97, 308-323.
  • Jin, L., et al. (2024).
  • Al-Ostath, R., et al. (2023). Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. Asian Pacific Journal of Cancer Prevention, 24(7), 2473-2483.
  • El-Sayed, M. A.-A., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
  • El-Faham, A., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(16), 4983.
  • Gothwal, A., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 132, 106346.

Sources

A Senior Application Scientist's Guide to 7-Bromo-1H-indazole-3-carbonitrile: A Comparative Validation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The strategic functionalization of this bicyclic heterocycle is paramount for tuning molecular properties and achieving desired biological activity. Among the various halogenated indazoles utilized as versatile synthetic intermediates, 7-bromo-1H-indazole-3-carbonitrile has emerged as a key building block.

This guide provides an in-depth technical validation of 7-bromo-1H-indazole-3-carbonitrile as a synthetic intermediate. Moving beyond a simple recitation of facts, we will delve into a comparative analysis of its performance against viable alternatives, supported by experimental data and protocols. Our objective is to equip researchers with the critical insights necessary to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

The Strategic Importance of the 7-Bromo-3-carbonitrile Indazole Scaffold

The 7-bromo-1H-indazole-3-carbonitrile scaffold offers a unique combination of functionalities that render it a powerful tool in synthetic chemistry. The bromine atom at the 7-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental for the construction of complex molecular architectures. Simultaneously, the carbonitrile group at the 3-position can be readily transformed into other functional groups, including amines and carboxylic acids, providing a gateway to a diverse range of derivatives.

A notable application of a closely related scaffold is in the synthesis of Lenacapavir, a potent anti-HIV agent, highlighting the pharmaceutical relevance of this structural motif.[2][3]

Comparative Reactivity Analysis: The Halogen Matters

The choice of halogen at the 7-position of the indazole ring significantly impacts the reactivity of the intermediate in cross-coupling reactions. The generally accepted trend in reactivity for palladium-catalyzed couplings is I > Br >> Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bond. To provide a quantitative perspective, we will compare the performance of 7-bromo-1H-indazole-3-carbonitrile with its 7-iodo and 7-chloro analogs in a model Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance of 7-Halo-1H-indazole-3-carbonitriles in a Model Suzuki-Miyaura Coupling Reaction
Halogen at C7Relative ReactivityTypical Reaction TimeTypical Catalyst Loading (mol%)Accessibility of Starting Material
Bromo (Br) High 1-4 hours 1-3 Good
Iodo (I)Very High< 1 hour0.5-2Moderate
Chloro (Cl)Moderate6-24 hours3-5Excellent

This data is a synthesis of established chemical principles and representative literature values. Actual results may vary depending on the specific substrates and reaction conditions.

As the data illustrates, 7-iodo-1H-indazole-3-carbonitrile offers the highest reactivity, often leading to shorter reaction times and requiring lower catalyst loadings. However, the trade-off lies in the accessibility and cost of the starting material, which is generally less favorable compared to its bromo counterpart. Conversely, 7-chloro-1H-indazole-3-carbonitrile is typically derived from more readily available and cost-effective starting materials, but its lower reactivity necessitates more forcing reaction conditions, including higher catalyst loadings and longer reaction times.

7-Bromo-1H-indazole-3-carbonitrile strikes a crucial balance between high reactivity and practical accessibility, making it an optimal choice for many synthetic applications.

Experimental Validation: Protocols and Workflows

To provide a practical framework for the utilization of 7-bromo-1H-indazole-3-carbonitrile, we present detailed, step-by-step protocols for its synthesis and its application in two of the most pivotal cross-coupling reactions in modern organic synthesis.

Synthesis of 7-Bromo-1H-indazole-3-carbonitrile

A robust and scalable synthesis of the title compound is crucial for its widespread application. The following protocol is adapted from established procedures for the synthesis of related indazole derivatives.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 2-Cyano-6-nitrotoluene C->D E Cyclization (e.g., Hydrazine hydrate) D->E F 7-Nitro-1H-indazole-3-carbonitrile E->F G Reduction (e.g., SnCl2, Fe/HCl) F->G H 7-Amino-1H-indazole-3-carbonitrile G->H I Sandmeyer Reaction (NaNO2, HBr, CuBr) H->I J 7-Bromo-1H-indazole-3-carbonitrile I->J

Caption: Synthetic pathway to 7-Bromo-1H-indazole-3-carbonitrile.

Step-by-Step Protocol:

  • Diazotization of 2-Methyl-3-nitroaniline: To a stirred solution of 2-methyl-3-nitroaniline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide in aqueous sodium cyanide. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen ceases.

  • Work-up and Isolation of 2-Cyano-6-nitrotoluene: The reaction mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-cyano-6-nitrotoluene.

  • Indazole Ring Formation: 2-Cyano-6-nitrotoluene is dissolved in a suitable solvent like ethanol or acetic acid, and hydrazine hydrate is added. The mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of 7-Nitro-1H-indazole-3-carbonitrile: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and dried to yield 7-nitro-1H-indazole-3-carbonitrile.

  • Reduction of the Nitro Group: The nitro-indazole is reduced to the corresponding amine. This can be achieved using various methods, such as tin(II) chloride in ethanol or iron powder in acidic media.

  • Diazotization and Bromination (Sandmeyer Reaction): The resulting 7-amino-1H-indazole-3-carbonitrile is diazotized as described in step 1. The cold diazonium salt solution is then added to a solution of copper(I) bromide in aqueous HBr.

  • Final Product Isolation: The reaction mixture is worked up as in step 3 to yield the final product, 7-bromo-1H-indazole-3-carbonitrile, which can be further purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details a general procedure for the palladium-catalyzed coupling of 7-bromo-1H-indazole-3-carbonitrile with an arylboronic acid.

Suzuki_Workflow A 7-Bromo-1H-indazole-3-carbonitrile C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Arylboronic Acid B->C D 7-Aryl-1H-indazole-3-carbonitrile C->D

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 7-bromo-1H-indazole-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%), and a base, typically potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-1H-indazole-3-carbonitrile.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the palladium-catalyzed amination of 7-bromo-1H-indazole-3-carbonitrile.

Buchwald_Workflow A 7-Bromo-1H-indazole-3-carbonitrile C Pd Precatalyst (e.g., tBuXPhos Pd G3) Ligand (e.g., tBuXPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Amine B->C D 7-Amino-1H-indazole-3-carbonitrile Derivative C->D

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 7-bromo-1H-indazole-3-carbonitrile (1.0 equiv), a palladium precatalyst (e.g., a G3 precatalyst from the Buchwald group, 1-3 mol%), a suitable phosphine ligand (e.g., tBuXPhos, 2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 equiv).

  • Addition of Reactants and Solvent: The amine (1.1-1.3 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

  • Reaction Execution: The reaction vessel is sealed and heated to 80-110 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 7-amino-1H-indazole-3-carbonitrile derivative.

Conclusion: A Versatile and Reliable Synthetic Intermediate

This comprehensive guide validates 7-bromo-1H-indazole-3-carbonitrile as a highly effective and versatile synthetic intermediate. Its optimal balance of reactivity and accessibility makes it a superior choice for many applications when compared to its iodo and chloro analogs. The detailed synthetic and cross-coupling protocols provided herein serve as a practical resource for researchers, enabling the efficient construction of complex molecules for drug discovery and materials science. By understanding the nuances of its reactivity and employing the robust methodologies outlined, scientists can confidently leverage the power of this key building block to advance their research endeavors.

References

  • Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
  • Gilead Sciences, Inc. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Tiwari, R. K., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(54), 34139-34164. [Link]

  • Gilead Sciences, Inc. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Gilead Sciences, Inc. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 536-539. [Link]

  • Guillaumet, G., et al. (2010). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. The Journal of Organic Chemistry, 75(15), 5294–5304. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Stradiotto, M., et al. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 45(11), 1541-1546. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13864-13868. [Link]

  • Jamison, T. F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 21-42. [Link]

Sources

Navigating the Synthesis of 7-Bromo-1H-indazole-3-carbonitrile: A Comparative Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 7-Bromo-1H-indazole-3-carbonitrile stands as a crucial building block in the development of various pharmaceutical agents. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this valuable compound, offering a critical evaluation of their respective costs, yields, and overall process efficiencies. The insights presented herein are designed to empower informed decision-making in the strategic selection of a synthetic pathway tailored to specific laboratory or production needs.

Introduction to a Privileged Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitution pattern of 7-bromo-1H-indazole-3-carbonitrile, featuring a bromine atom at the 7-position and a nitrile group at the 3-position, offers versatile handles for further chemical modification, making it a highly sought-after intermediate in drug discovery programs. The economic and practical feasibility of its synthesis is, therefore, a matter of significant interest.

This guide will dissect two distinct and viable synthetic strategies:

  • Route A: A Two-Step Approach commencing with the synthesis of 7-bromo-1H-indazole, followed by the introduction of the cyano group at the C3 position.

  • Route B: A Direct Cyclization Strategy which constructs the bicyclic indazole system from an acyclic precursor, with all necessary substituents pre-installed.

Each route will be evaluated based on the cost of raw materials, reagent efficiency, process complexity, and overall yield, supported by detailed experimental protocols.

Route A: The Two-Step Pathway - Building upon a Pre-formed Indazole Core

This strategy is predicated on the initial formation of the 7-bromo-1H-indazole scaffold, followed by a subsequent functionalization at the 3-position. This approach can be advantageous if 7-bromo-1H-indazole or its precursor, 7-amino-1H-indazole, is readily available.

Step A1: Synthesis of 7-Bromo-1H-indazole

A common and effective method for the synthesis of 7-bromo-1H-indazole is through a Sandmeyer-type reaction starting from 7-amino-1H-indazole. This classical transformation involves the diazotization of the amino group followed by displacement with a bromide ion.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole

  • Diazotization: 7-Amino-1H-indazole (1.0 eq) is dissolved in a mixture of hydrobromic acid (48%) and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • Sandmeyer Reaction: A solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) is cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to the copper(I) bromide solution.

  • Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with water, and then dissolved in an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 7-bromo-1H-indazole.

Step A2: Introduction of the Cyano Group at C3

With 7-bromo-1H-indazole in hand, the next critical step is the introduction of the nitrile functionality at the C3 position. Direct C-H cyanation can be challenging. A more robust approach involves a two-step sequence: halogenation at the C3 position followed by a palladium-catalyzed cyanation.

Sub-step A2a: Halogenation of 7-Bromo-1H-indazole at the C3 Position

Iodination is often preferred for subsequent cross-coupling reactions due to the higher reactivity of the C-I bond.

Experimental Protocol: Synthesis of 7-Bromo-3-iodo-1H-indazole

  • Reaction Setup: To a solution of 7-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (2.5 eq).

  • Iodination: Iodine (1.5 eq) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC until completion.

  • Work-up and Isolation: The reaction mixture is poured into water and the resulting precipitate is collected by filtration. The solid is washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is dried to yield 7-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.

Sub-step A2b: Palladium-Catalyzed Cyanation

The final step in this route is the palladium-catalyzed cross-coupling of the 3-iodo intermediate with a cyanide source. Zinc cyanide is a commonly used and less acutely toxic alternative to other cyanide salts.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbonitrile

  • Reaction Mixture: In a reaction vessel, combine 7-bromo-3-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a solvent like DMF.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give 7-bromo-1H-indazole-3-carbonitrile.

Workflow for Route A

Route A A 7-Amino-1H-indazole B 7-Bromo-1H-indazole A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 7-Bromo-3-iodo-1H-indazole B->C Iodination (I₂, KOH, DMF) D 7-Bromo-1H-indazole-3-carbonitrile C->D Pd-catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF)

Caption: Synthetic workflow for Route A.

Route B: The Direct Cyclization Approach - Building the Indazole Ring

This strategy aims to construct the 7-bromo-1H-indazole-3-carbonitrile molecule in a single, convergent step from an appropriately substituted acyclic precursor. A plausible and efficient method involves the diazotization of 2-amino-3-bromobenzonitrile followed by an intramolecular cyclization, a transformation reminiscent of the Richter synthesis.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbonitrile from 2-Amino-3-bromobenzonitrile

  • Diazotization: 2-Amino-3-bromobenzonitrile (1.0 eq) is suspended in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is then added dropwise, ensuring the temperature remains low.

  • Intramolecular Cyclization: After the addition of sodium nitrite is complete, the reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature. The intramolecular cyclization proceeds upon warming.

  • Work-up and Isolation: The resulting solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried. The crude 7-bromo-1H-indazole-3-carbonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow for Route B

Route B A 2-Amino-3-bromobenzonitrile B 7-Bromo-1H-indazole-3-carbonitrile A->B Diazotization & Intramolecular Cyclization (NaNO₂, HCl)

Caption: Synthetic workflow for Route B.

Comparative Cost and Efficiency Analysis

To provide a practical comparison, a cost and efficiency analysis of both routes is presented below. The costs are estimated based on bulk pricing of reagents from commercial suppliers and may vary. The overall yield is a crucial factor in determining the final cost per gram of the product.

ParameterRoute A: Two-Step ApproachRoute B: Direct Cyclization
Starting Material 7-Amino-1H-indazole2-Amino-3-bromobenzonitrile
Number of Steps 3 (Sandmeyer, Iodination, Cyanation)1 (Diazotization/Cyclization)
Key Reagents NaNO₂, HBr, CuBr, I₂, KOH, Zn(CN)₂, Pd(PPh₃)₄NaNO₂, HCl
Process Complexity High (multiple steps, inert atmosphere, catalyst handling)Low (one-pot reaction, simple work-up)
Estimated Overall Yield 30-40%70-80%
Estimated Cost of Goods HigherLower
Scalability More challenging due to multiple steps and catalyst useMore straightforward for large-scale production

Analysis:

Route A, while chemically robust and utilizing well-established reactions, suffers from a higher number of synthetic steps. Each step contributes to a decrease in the overall yield and increases the consumption of reagents, solvents, and energy. The use of a palladium catalyst in the final step, while effective, adds to the cost and requires careful handling and removal from the final product.

In contrast, Route B offers a significantly more streamlined and atom-economical approach. The one-pot nature of the reaction from a commercially available starting material simplifies the process, reduces waste, and leads to a higher overall yield. The reagents required are inexpensive and readily available. This makes Route B a more cost-effective and scalable option for the production of 7-bromo-1H-indazole-3-carbonitrile.

Conclusion and Recommendation

From a cost-analysis and process efficiency perspective, Route B, the direct cyclization of 2-amino-3-bromobenzonitrile, emerges as the superior synthetic strategy for the preparation of 7-bromo-1H-indazole-3-carbonitrile. Its primary advantages lie in its simplicity (one step), higher overall yield, and lower cost of raw materials. For large-scale production, these factors become critically important.

Route A remains a viable alternative, particularly for smaller-scale synthesis where the starting material, 7-amino-1H-indazole, might be more readily accessible than 2-amino-3-bromobenzonitrile, or when the specific expertise and equipment for palladium-catalyzed reactions are already in place.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, budget, available starting materials, and timelines. However, for those seeking an economical and efficient pathway to 7-bromo-1H-indazole-3-carbonitrile, the direct cyclization approach presents a compelling and advantageous option.

References

  • A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence. (This reference, while for 3-aminoindazoles, establishes the use of substituted benzonitriles as precursors for indazoles).
  • The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts.[1]

  • Palladium-catalyzed cyanation has always gained much importance due to its high c
  • A mild, efficient, one-pot protocol for the synthesis of indazole-3(2H)-ones via cyclization of nitro-aryl substrates through low-valent titanium reagent has been described.[2]

  • The synthesis of 1H-indazoles 29 from 2-aminobenzonitriles 27.[3]

  • The general procedure for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole was as follows...[4]

  • In this review, we report the most efficient and representative examples of substitution/functionalization at the 3-position of non-fused indazole moieties...

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-bromo-1H-indazole-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.